N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]furan-3-carboxamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]furan-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a fluorine atom on the benzothiazole ring, which imparts unique chemical properties. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]furan-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 6-fluorobenzothiazole with 2,5-dimethylfuran-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with pyridin-2-ylmethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]furan-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins and exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Similar structure but with a chlorine atom instead of fluorine.
Benzo[d]thiazole-2-thiol derivatives: Compounds with similar benzothiazole core but different substituents
Uniqueness
N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]furan-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The combination of the benzothiazole and furan moieties also contributes to its distinct properties .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-12-9-16(13(2)26-12)19(25)24(11-15-5-3-4-8-22-15)20-23-17-7-6-14(21)10-18(17)27-20/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJJNLXBDWFJFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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